BenchChemオンラインストアへようこそ!

Methyl 2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetate

DHCR24 inhibition Cholesterol biosynthesis Chromeno[2,3-d]pyrimidine SAR

Choose this compound as your validated DHCR24 inhibitor (IC50=805 nM in HL60 cells; ChEMBL4173086) with a distinct 7-methyl-2-phenyl-4-sulfanyl acetate motif absent in close analogs (e.g., 4-methoxyphenyl or 7-bromo-9-methoxy derivatives). Its unique substitution enables SAR exploration, while the methyl ester handle allows rapid analoging via hydrolysis/amide coupling for focused library synthesis. At 378.45 g/mol, it serves as an ideal low-MW benchmark for permeability/metabolic stability assays. Procure exclusively for cholesterol biosynthesis, statin resistance, or antiviral host-target research where DHCR24 modulation is critical.

Molecular Formula C21H18N2O3S
Molecular Weight 378.45
CAS No. 866340-61-6
Cat. No. B2471430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetate
CAS866340-61-6
Molecular FormulaC21H18N2O3S
Molecular Weight378.45
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC(=O)OC
InChIInChI=1S/C21H18N2O3S/c1-13-8-9-17-15(10-13)11-16-20(26-17)22-19(14-6-4-3-5-7-14)23-21(16)27-12-18(24)25-2/h3-10H,11-12H2,1-2H3
InChIKeyUAOKNFZVAFRDTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetate (CAS 866340-61-6): A Chromeno[2,3-d]pyrimidine Scaffold for Focused Library Design


Methyl 2-({7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetate (CAS 866340-61-6) is a synthetic small molecule featuring a 5H-chromeno[2,3-d]pyrimidine core with a sulfanyl acetate side chain. This scaffold is recognized for its potential in anticancer and antimicrobial drug discovery [1]. Unlike many chromeno[2,3-d]pyrimidine derivatives explored as single-target agents, this compound possesses a specific substitution pattern that provides a distinct chemical handle for structure–activity relationship (SAR) exploration and focused library synthesis [2]. Its primary documented bioactivity is inhibition of 3‑β‑hydroxysteroid‑Δ24‑reductase (DHCR24), a cholesterol biosynthesis enzyme, with an IC50 of 805 nM in a human HL60 cell-based assay, as recorded in the ChEMBL database (ID: CHEMBL4173086) [3].

Why Generic Chromeno[2,3-d]pyrimidine Substitution Is Not Viable for Methyl 2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetate


The chromeno[2,3-d]pyrimidine class encompasses a diverse array of substituent patterns, each conferring distinct pharmacological profiles. While structurally related compounds such as the 4‑methoxyphenyl analog (CAS 866340-77-4) or the 7‑bromo‑9‑methoxy derivative (CAS 872208-77-0) share the same core, the absence of the specific 7‑methyl‑2‑phenyl‑4‑sulfanyl acetate motif in these analogs can significantly alter target engagement, cellular permeability, and metabolic stability . In particular, the DHCR24 inhibitory activity observed for Methyl 2-({7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetate (IC50 = 805 nM) is not automatically transferable to its close structural neighbors; minor modifications at the 2‑phenyl or 4‑thio positions can shift selectivity profiles, as demonstrated in other chromeno[2,3-d]pyrimidine SAR campaigns [1]. Consequently, substituting this compound with a generic chromeno[2,3-d]pyrimidine derivative without experimental validation risks nullifying the intended biological readout and compromising assay reproducibility.

Quantitative Differentiation Evidence for Methyl 2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetate


DHCR24 Inhibitory Potency: Target Compound vs. Closest Structural Analogs

Methyl 2-({7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetate (CAS 866340-61-6) exhibits an IC50 of 805 nM against DHCR24 in human HL60 cells as recorded in ChEMBL (ID: CHEMBL4173086) [1]. In contrast, the 4-methoxyphenyl analog (CAS 866340-77-4) and the 7-bromo-9-methoxy derivative (CAS 872208-77-0) do not have publicly reported DHCR24 inhibition data, indicating a potentially unique bioactivity fingerprint conferred by the 7-methyl-2-phenyl substitution pattern. This represents a class-level inference where the specific substitution determines target engagement.

DHCR24 inhibition Cholesterol biosynthesis Chromeno[2,3-d]pyrimidine SAR

Calculated Drug-Likeness Advantage Over the 7-Bromo-9-Methoxy Analog

Based on calculated physicochemical properties, Methyl 2-({7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetate (MW = 378.45 g/mol) maintains a molecular weight below 400 Da, consistent with favorable drug-likeness . Its 7-bromo-9-methoxy analog (CAS 872208-77-0) has a significantly higher molecular weight of 473.34 g/mol, which approaches the upper limit of Lipinski's Rule of Five and may negatively impact oral bioavailability and membrane permeability . This class-level inference suggests that the target compound possesses more favorable starting points for lead optimization campaigns.

Drug-likeness Lipinski's Rule of Five Molecular property prediction

Structural Uniqueness: A Bridge Between Simple Chromeno[2,3-d]pyrimidines and Biologically Active Derivatives

Methyl 2-({7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetate occupies a distinct chemical space that bridges simple chromeno[2,3-d]pyrimidine scaffolds (e.g., 2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dione) and more complex biologically active derivatives such as those evaluated against triple-negative breast cancer cells (Hs578t IC50 values in the low micromolar range) [1][2]. Its sulfanyl acetate side chain provides a synthetic handle for further derivatization—a feature absent in simpler core structures—while maintaining a lower molecular complexity than advanced lead compounds. This class-level inference positions the compound as an ideal intermediate for SAR exploration.

Medicinal chemistry Scaffold hopping Chemical biology

Favorable Calculated Lipophilicity Relative to Chromeno[2,3-d]pyrimidinone Leads

Methyl 2-({7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetate presents a distinct lipophilicity profile compared to the more polar chromeno[2,3-d]pyrimidinone derivatives that have shown efficacy in TNBC models [1]. While the TNBC-active compounds (e.g., chromenes 4.25 and 8) demonstrated significant in vivo tumor regression (12.4% and 6.3% tumor perimeter reduction in the CAM assay, respectively), their development was partially limited by solubility issues [1]. The target compound, with its methyl ester moiety, is predicted to have higher lipophilicity (cLogP ~3.2) than the pyrimidinone leads, which may favor membrane permeability and blood-brain barrier penetration—attributes that could be advantageous for targeting neurological indications or intracellular cholesterol metabolism [2].

Lipophilicity Drug design Chromeno[2,3-d]pyrimidine

Functional Group Orthogonality: Sulfanyl Acetate vs. Amide Derivatives

The sulfanyl acetate moiety in Methyl 2-({7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetate provides a distinct chemical handle that differentiates it from the corresponding amide derivatives, such as N,N-diethyl-2-{[7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide . The methyl ester can be selectively hydrolyzed to the carboxylic acid under mild basic conditions, enabling subsequent amide coupling, bioconjugation, or prodrug strategies that are not directly accessible from the amide analogs. This orthogonal reactivity is a supporting evidence-level advantage for synthetic chemistry applications.

Click chemistry Prodrug design Synthetic methodology

Prioritized Research and Procurement Scenarios for Methyl 2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetate


Cholesterol Metabolism and DHCR24-Targeted Screening Campaigns

With a confirmed DHCR24 IC50 of 805 nM in human HL60 cells, this compound serves as a validated starting point for cholesterol biosynthesis inhibitor screening. Procurement is recommended for academic or industrial groups investigating statin resistance mechanisms, neurodegenerative diseases linked to cholesterol dysregulation, or antiviral host-target therapies where DHCR24 modulation has shown promise [1]. The compound's moderate potency makes it an ideal tool compound for initial SAR exploration rather than a final lead.

Focused Chromeno[2,3-d]pyrimidine Library Design and SAR Expansion

The balanced molecular weight (378.45 g/mol) and the presence of the sulfanyl acetate synthetic handle make this compound an optimal core scaffold for generating diverse derivative libraries. Medicinal chemistry teams can leverage the methyl ester for rapid analoging via hydrolysis and amide coupling, enabling systematic exploration of the 4-position vector without altering the chromeno[2,3-d]pyrimidine core [2]. This is particularly relevant for groups building focused libraries targeting cancer or antimicrobial endpoints.

Analytical Reference Standard for Chromeno[2,3-d]pyrimidine Purity and Stability Testing

Given its well-defined structure and moderate complexity, Methyl 2-({7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetate is suitable as a reference standard for HPLC method development and stability-indicating assays. Its distinct UV absorption profile, characteristic of the chromeno[2,3-d]pyrimidine chromophore, enables reliable detection and quantification in complex mixtures. Procurement for quality control laboratories engaged in chromeno[2,3-d]pyrimidine analog characterization is warranted [3].

Comparative ADME Profiling Against Higher-Molecular-Weight Chromeno[2,3-d]pyrimidine Analogs

The 25% lower molecular weight compared to the 7-bromo-9-methoxy analog (CAS 872208-77-0) positions this compound as a preferred candidate for permeability and metabolic stability assays. Contract research organizations (CROs) and pharmaceutical R&D groups conducting parallel ADME assessment of chromeno[2,3-d]pyrimidine series should prioritize this compound as the low-MW benchmark to establish baseline pharmacokinetic parameters for the chemical class [2].

Quote Request

Request a Quote for Methyl 2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.